

Discovery and isolation of UK-2A from *Streptomyces* sp.

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Compound of Interest

Compound Name: UK-2A

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Discovery and Isolation of UK-2A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of **UK-2A**, a potent antifungal agent produced by *Streptomyces* sp. strain 517-02. This document details the experimental protocols for fermentation and purification, summarizes its physicochemical and biological properties, and illustrates key processes through diagrams.

Introduction

UK-2A is a novel antifungal antibiotic identified from the fermentation broth of *Streptomyces* sp. 517-02.[1] Structurally similar to antimycin A, **UK-2A** and its congeners (UK-2B, UK-2C, and UK-2D) exhibit strong antifungal activity with notably weaker cytotoxicity compared to antimycin A.[1][2] This favorable therapeutic window has made **UK-2A** and its derivatives, such as the commercial fungicide fenpicoxamid, subjects of significant interest in agricultural and pharmaceutical research. The primary mechanism of action of **UK-2A** is the inhibition of the cytochrome bc1 complex in the mitochondrial electron transport chain.[3]

Data Presentation

Physicochemical Properties of UK-2A

The following table summarizes the key physicochemical properties of **UK-2A**.

Property	Value
Molecular Formula	C ₂₈ H ₃₄ N ₂ O ₉
Molecular Weight	542.58 g/mol
Appearance	Colorless needles
Melting Point	145-147 °C
Optical Rotation ([α] _D ²⁵)	+58.1° (c 1.0, CHCl ₃)
UV λ _{max} (MeOH)	228 nm (ε 35,000), 320 nm (ε 6,200)
Solubility	Soluble in methanol, chloroform, acetone
Sparingly soluble in water	

Antifungal Activity of UK-2A

The minimum inhibitory concentrations (MICs) of **UK-2A** against a range of fungal species are presented below.

Fungal Species	MIC (µg/mL)
Saccharomyces cerevisiae	0.1
Candida albicans	0.2
Aspergillus niger	0.4
Pyricularia oryzae	0.05
Botrytis cinerea	0.2
Fusarium oxysporum	0.8
Mucor racemosus	1.6
Rhizoctonia solani	0.4
Trichophyton mentagrophytes	0.2

Experimental Protocols

Fermentation of Streptomyces sp. 517-02

This protocol outlines the fermentation process for the production of **UK-2A**.

1. Microorganism:

- Streptomyces sp. strain 517-02

2. Seed Culture Medium (per liter):

- Glucose: 10 g
- Soluble Starch: 20 g
- Yeast Extract: 5 g
- Peptone: 5 g
- CaCO₃: 2 g

- Adjust pH to 7.2 before sterilization.

3. Production Medium (per liter):

- Soluble Starch: 50 g
- Glycerol: 20 g
- Soybean Meal: 30 g
- Yeast Extract: 2 g
- CaCO_3 : 4 g
- $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$: 0.01 g
- $\text{MnSO}_4 \cdot 4\text{H}_2\text{O}$: 0.01 g
- $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$: 0.01 g
- Adjust pH to 7.0 before sterilization.

4. Fermentation Procedure:

- Inoculate a loopful of *Streptomyces* sp. 517-02 from a slant culture into a 500-mL flask containing 100 mL of seed culture medium.
- Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.
- Transfer 5 mL of the seed culture to a 2-liter flask containing 500 mL of production medium.
- Incubate the production culture at 28°C for 7 days on a rotary shaker at 180 rpm.
- Monitor the production of **UK-2A** by bioassay or HPLC analysis.

Extraction and Purification of UK-2A

The following protocol details the isolation of **UK-2A** from the mycelial cake.

1. Extraction:

- Harvest the fermentation broth by centrifugation at 8,000 x g for 20 minutes.
- Collect the mycelial cake.
- Extract the mycelial cake three times with an equal volume of acetone.
- Combine the acetone extracts and concentrate under reduced pressure to obtain an aqueous residue.
- Extract the aqueous residue three times with an equal volume of ethyl acetate.
- Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.
- Evaporate the solvent to dryness to yield the crude extract.

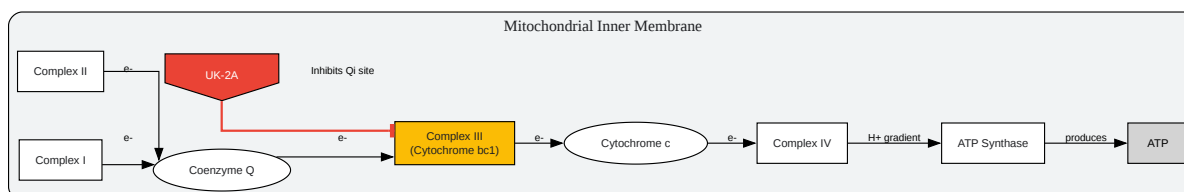
2. Purification:

- Silica Gel Column Chromatography:
 - Dissolve the crude extract in a small volume of chloroform.
 - Apply the solution to a silica gel column pre-equilibrated with n-hexane.
 - Elute the column with a stepwise gradient of n-hexane-ethyl acetate (from 9:1 to 1:1, v/v).
 - Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp (254 nm) for detection.
 - Pool the fractions containing **UK-2A** and evaporate the solvent.
- Preparative HPLC:
 - Dissolve the partially purified **UK-2A** in methanol.
 - Inject the solution onto a C18 reverse-phase preparative HPLC column.
 - Elute with a linear gradient of acetonitrile in water (from 60% to 80% over 30 minutes).

- Monitor the elution at 228 nm.
- Collect the peak corresponding to **UK-2A**.
- Crystallization:
 - Evaporate the solvent from the pure **UK-2A** fraction.
 - Dissolve the residue in a small amount of hot methanol.
 - Allow the solution to cool slowly to obtain colorless needles of **UK-2A**.
 - Collect the crystals by filtration and dry under vacuum.

Visualizations

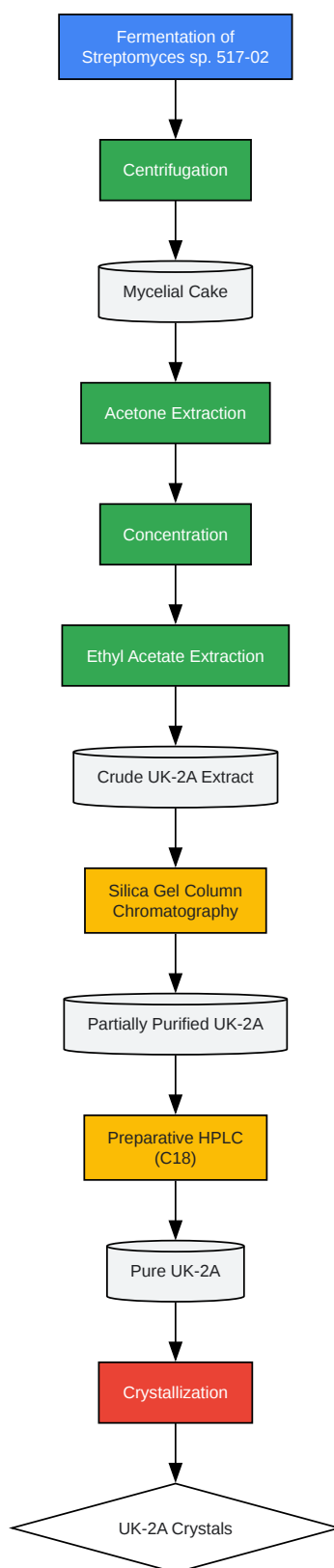
Signaling Pathway



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Caption: Mechanism of action of **UK-2A** on the mitochondrial electron transport chain.

Experimental Workflow



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Caption: Workflow for the isolation and purification of **UK-2A**.

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